4-Amino-2-bromobenzoic acid
Overview
Description
Palmitoylisopropylamide is a synthetic analog of palmitoyl ethanolamide, a naturally occurring fatty acid amide. It is known for its potential biological activities, particularly in modulating the endocannabinoid system. The compound has the molecular formula C₁₉H₃₉NO and a molecular weight of 297.52 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that bromobenzoic acids are often used as building blocks in the synthesis of various nitrogen heterocycles .
Mode of Action
Bromobenzoic acids are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 4-Amino-2-bromobenzoic acid could potentially be replaced by an organoboron group in such reactions .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
As a building block in organic synthesis, its primary role may be in the formation of more complex molecules .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
It is primarily used as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoylisopropylamide can be synthesized through the reaction of palmitic acid with isopropylamine. The process typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with isopropylamine to yield palmitoylisopropylamide. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of palmitoylisopropylamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Palmitoylisopropylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Palmitoylisopropylamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study fatty acid amide synthesis and reactions.
Biology: Research focuses on its role in modulating the endocannabinoid system and its potential anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Palmitoyl ethanolamide: A naturally occurring fatty acid amide with similar biological activities.
Oleoylethanolamide: Another fatty acid amide with anti-inflammatory and appetite-regulating properties.
Stearoylethanolamide: Known for its neuroprotective effects
Uniqueness
Palmitoylisopropylamide is unique due to its synthetic nature and specific structural modifications, which confer distinct biological properties. Unlike its natural analogs, it does not bind appreciably to cannabinoid receptors but still modulates the endocannabinoid system by inhibiting FAAH .
Properties
IUPAC Name |
4-amino-2-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXIOGPHBWBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315300 | |
Record name | 4-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-52-4 | |
Record name | 2486-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-Bromobenzenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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